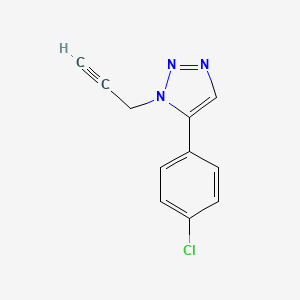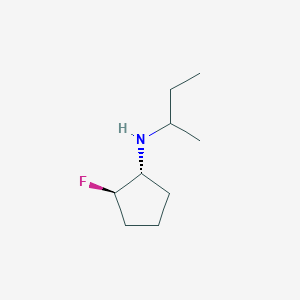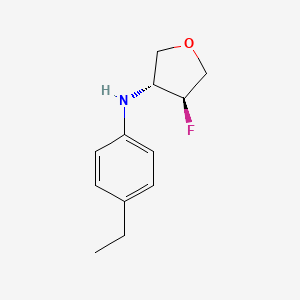![molecular formula C12H16ClNO B1485533 1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2201012-21-5](/img/structure/B1485533.png)
1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol
Overview
Description
1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol, also known as 1-CMC, is a cyclic ether compound that has been widely studied in the scientific community due to its unique properties and potential applications. This compound has been used in synthesis methods, scientific research applications, and laboratory experiments.
Mechanism of Action
The mechanism of action of 1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol is not fully understood. It is believed that the compound interacts with certain proteins, enzymes, and receptors in the body to produce its effects. It is also believed that the compound can affect the activity of certain enzymes, which can result in changes in biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that this compound can affect the activity of certain enzymes, which can lead to changes in metabolic processes. It has also been shown to affect the activity of certain receptors, which can result in changes in physiological processes.
Advantages and Limitations for Lab Experiments
1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol has several advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is that it is relatively easy to synthesize, which makes it suitable for use in a wide range of experiments. Additionally, this compound is relatively stable, which makes it suitable for long-term experiments. However, this compound is also relatively expensive to synthesize, which can limit its use in some experiments.
Future Directions
1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol has potential applications in a wide range of fields. It could be used in the development of new drugs, as well as in the study of biochemical and physiological processes. Additionally, this compound could be used in the study of the structure and reactivity of cyclic ethers, as well as in the study of the mechanism of action of certain drugs. Finally, this compound could be used in the development of new laboratory experiments, as well as in the improvement of existing laboratory protocols.
Scientific Research Applications
1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol has been studied for its potential applications in the scientific community. This compound has been used as a model compound in the study of the structure and reactivity of cyclic ethers. It has also been used in the study of the mechanism of action of certain drugs, as well as in the study of biochemical and physiological effects.
properties
IUPAC Name |
1-[(3-chloro-2-methylanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9-10(13)4-2-5-11(9)14-8-12(15)6-3-7-12/h2,4-5,14-15H,3,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYAYDCFRUKSIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(Oxolan-2-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B1485455.png)
![1-[(3-Fluorothiolan-3-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485456.png)
![3-(prop-2-yn-1-yl)-3H,4H,5H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B1485457.png)



![tert-butyl (3R,4R)-3-[(4-chlorophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1485463.png)




amine](/img/structure/B1485471.png)
amine](/img/structure/B1485472.png)
amine](/img/structure/B1485473.png)